molecular formula C9H13Cl2N3S B1422459 N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride CAS No. 1252559-53-7

N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride

Cat. No. B1422459
CAS RN: 1252559-53-7
M. Wt: 266.19 g/mol
InChI Key: SOVBARGQUGTFJP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride, also known as MTZP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. MTZP is a heterocyclic compound that contains a thiazolidine ring and a pyridine ring, making it a unique and versatile molecule.

Scientific Research Applications

Chemical Synthesis and Transformation

N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride has been involved in various chemical synthesis and transformation processes. It has been observed that thermolysis of certain azines yields a mixture of thiazolopyridine-2-carbonitriles, a chemical reaction pathway that holds significance in the synthesis of heterocyclic compounds. This process suggests the role of this compound in facilitating transformations leading to heteroazine fused thiazole-2-carbonitriles, providing a high yielding route starting from specific salts and substituted meta-aminoazines (Koutentis, Koyioni, & Michaelidou, 2013).

Heterocyclic Compound Synthesis

The compound is also pivotal in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the synthesis of 1,4-dihydropyridine derivatives, showcasing a range of chemical reactivity, which is crucial in medicinal chemistry for drug development and synthesis of novel therapeutic agents (Stanovnik et al., 2002).

Pharmacological Studies

While explicit details on drug use and dosage are excluded, it's worth noting that the compound and its derivatives have been involved in pharmacological studies. For instance, studies involving Mannich bases of specific derivatives show their significance in evaluating antimicrobial and antitubercular activities, indicating the compound's role in the development of potential antimicrobial agents (Dave et al., 2007).

Structural and Physicochemical Analysis

The compound has also been a subject in structural and physicochemical studies, where investigations into its isomeric structures, electron distribution, and tautomeric preferences shed light on its chemical behavior and properties. This kind of research is crucial for understanding the fundamental characteristics of chemical compounds, which can have implications in various fields including material science, chemical engineering, and drug design (Bhatia, Malkhede, & Bharatam, 2013).

properties

IUPAC Name

5-methyl-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2ClH/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8;;/h2-4,6-7H,5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBARGQUGTFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 2
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 4
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 5
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 6
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride

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